(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid
CAS No.: 923148-42-9
Cat. No.: VC6533975
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3
* For research use only. Not for human or veterinary use.
![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid - 923148-42-9](/images/structure/VC6533975.png)
Specification
CAS No. | 923148-42-9 |
---|---|
Molecular Formula | C12H12N2O4S |
Molecular Weight | 280.3 |
IUPAC Name | 2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetic acid |
Standard InChI | InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16) |
Standard InChI Key | ZPPSATLMFXJHQU-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound features a spirocyclic architecture connecting a benzo[b]thiophene moiety to an imidazolidine-2,5-dione ring via a shared spiro carbon atom (Fig. 1). The acetic acid side chain is appended to the imidazolidinone nitrogen, contributing to its polar character. Key structural attributes include:
-
Molecular formula: (calculated molecular weight: 280.3 g/mol) .
-
IUPAC name: (2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid.
-
Stereochemistry: The spiro junction imposes conformational constraints, potentially influencing biological activity .
The InChIKey (ZPPSATLMFXJHQU-UHFFFAOYNA-N) provides a unique identifier for database searches, critical for tracking derivatives and analogs.
Synthetic Methodologies
Multi-Component Reaction Strategies
Spirocyclic systems like this compound are often synthesized via multi-component reactions (MCRs). A plausible route involves:
-
Condensation of 1,3-indanedione derivatives with thiophene-containing amines.
-
Cyclization promoted by Brønsted acids (e.g., -toluenesulfonic acid, -TSA) .
-
Acetic acid incorporation via nucleophilic substitution or ester hydrolysis .
In a related synthesis, Xu et al. (2023) demonstrated that -TSA catalyzes spiro ring formation by facilitating C–OH bond cleavage and recyclization . Similar conditions (reflux in ethanol) could apply here, though direct evidence for this compound’s synthesis remains unpublished .
Reaction Optimization
Key parameters for spiro compound synthesis include:
Physicochemical Properties
Experimental data from discontinued commercial sources reveal:
Property | Value |
---|---|
Molecular Weight | 280.30 g/mol |
Purity | 95% |
Melting Point | Not reported |
Solubility | Likely polar aprotic solvents |
The electron-withdrawing imidazolidinedione and acetic acid groups enhance solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), typical for similar spiro compounds .
Applications in Organic Synthesis
The compound’s active methylene group (adjacent to carbonyls) enables further functionalization:
-
Knoevenagel condensations with aldehydes.
-
Cross-coupling via Suzuki-Miyaura reactions, leveraging the aromatic thiophene ring .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume